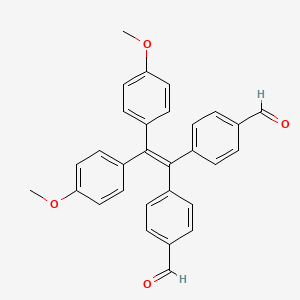

4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde is an organic compound with the molecular formula C₃₀H₂₄O₄ and a molecular weight of 448.50 g/mol . It is a pale yellow solid with a distinct aromatic odor . This compound is known for its applications in various fields of chemical research.

Métodos De Preparación

The synthesis of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be achieved through the reaction of benzaldehyde with diphenylethylene lithium . The reaction conditions typically involve an inert atmosphere and room temperature storage . Industrial production methods may vary, but the general approach involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations that can lead to the formation of complex molecules.

- Synthesis of Diarylethylenes : The compound can be utilized in the synthesis of diarylethylenes through reactions involving the addition of nucleophiles to the double bond. For example, a base-promoted addition of N,N-dimethylacetamide to 1,1-diarylethylenes has been developed, showcasing its utility in creating new compounds with potential biological activity .

- Total Synthesis of Natural Products : The compound has been employed in the total synthesis of complex natural products. Its reactivity can facilitate the construction of multi-ring systems found in many natural compounds, thus providing a pathway for synthetic chemists to explore novel structures .

Materials Science

In materials science, 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde has been investigated for its potential use in creating advanced materials.

- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis. Its ability to undergo polymerization reactions can lead to the development of new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

- Photonic Applications : Given its conjugated structure, this compound may exhibit interesting optical properties. Research has indicated that it could be used in the development of photonic devices or organic light-emitting diodes (OLEDs), where its light-emitting properties can be harnessed .

Medicinal Chemistry

The medicinal applications of this compound are also noteworthy.

- Antitumor Activity : Recent studies have screened derivatives of this compound for antitumor activity against various cancer cell lines. The results indicate that modifications to the structure can enhance biological activity, suggesting a pathway for developing new anticancer agents .

- Biological Activity : The presence of methoxy groups in the structure contributes to its lipophilicity and potential interaction with biological targets. This characteristic is crucial for drug design and development as it influences absorption and bioavailability .

Table 1: Summary of Applications

Case Study Example

In a study examining the compound's antitumor properties, derivatives were synthesized and tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings demonstrated that certain modifications significantly increased cytotoxicity compared to unmodified compounds. This highlights the potential for developing targeted therapies based on structural modifications of this compound .

Mecanismo De Acción

The mechanism of action of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde involves its interaction with molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways . The compound’s aromatic structure also allows it to participate in π-π stacking interactions, which can influence its behavior in different environments.

Comparación Con Compuestos Similares

4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde can be compared with similar compounds such as:

4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: This compound has a similar structure but lacks the methoxy groups, which can affect its reactivity and applications.

4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)dibenzaldehyde:

The uniqueness of 4,4’-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde lies in its methoxy groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions.

Actividad Biológica

The compound 4,4'-(2,2-Bis(4-methoxyphenyl)ethene-1,1-diyl)dibenzaldehyde , often referred to as a Schiff base derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure

The structural formula of This compound can be represented as follows:

This compound features two methoxyphenyl groups connected by an ethylene bridge with aldehyde functionalities at both ends.

Antimicrobial Activity

Research indicates that Schiff bases exhibit significant antimicrobial properties. A study on various Schiff bases revealed that derivatives similar to This compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anticancer Properties

Schiff bases have also been investigated for their anticancer potential. The compound may induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization. In vitro studies have shown that certain Schiff base derivatives can effectively inhibit the growth of various cancer cell lines, suggesting a promising avenue for further research .

Case Studies

Several case studies highlight the biological activities of related Schiff bases:

- Antimicrobial Efficacy : A study evaluated a series of Schiff bases derived from salicylaldehyde against different bacterial strains. The results demonstrated significant antimicrobial activity, with some compounds exhibiting higher efficacy than conventional antibiotics .

- Anticancer Activity : Another study focused on a specific Schiff base that showed a GI50 value of 3.8 µM against the DU145 prostate cancer cell line. The compound's mechanism involved mitochondrial membrane potential disruption and activation of caspase pathways .

Pharmacokinetic Properties

The pharmacokinetic profiles of Schiff bases are crucial for understanding their therapeutic potential. Studies have shown that these compounds often possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, making them suitable candidates for drug development .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of Schiff bases:

| Structural Feature | Activity Impact |

|---|---|

| Methoxy Groups | Increase solubility and activity |

| Ethylene Bridge | Essential for biological activity |

| Aldehyde Functionality | Key for interaction with biomolecules |

Propiedades

IUPAC Name |

4-[1-(4-formylphenyl)-2,2-bis(4-methoxyphenyl)ethenyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O4/c1-33-27-15-11-25(12-16-27)30(26-13-17-28(34-2)18-14-26)29(23-7-3-21(19-31)4-8-23)24-9-5-22(20-32)6-10-24/h3-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYMRWSLKXBEBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.